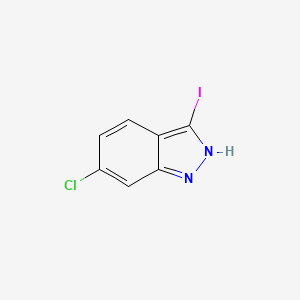6-Chloro-3-iodo-1H-indazole
CAS No.: 503045-59-8
Cat. No.: VC2470796
Molecular Formula: C7H4ClIN2
Molecular Weight: 278.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 503045-59-8 |
|---|---|
| Molecular Formula | C7H4ClIN2 |
| Molecular Weight | 278.48 g/mol |
| IUPAC Name | 6-chloro-3-iodo-2H-indazole |
| Standard InChI | InChI=1S/C7H4ClIN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) |
| Standard InChI Key | FKKMHPZZZRHKOE-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(NN=C2C=C1Cl)I |
| Canonical SMILES | C1=CC2=C(NN=C2C=C1Cl)I |
Introduction
Chemical Structure and Properties
6-Chloro-3-iodo-1H-indazole consists of an indazole scaffold with chlorine at the 6-position and iodine at the 3-position. The molecular formula is C₇H₄ClIN₂, featuring a bicyclic structure with nitrogen atoms in a fused ring system. The indazole core provides a versatile platform for various substitution patterns, with the halogen substituents conferring distinct chemical reactivity profiles.
Physical Properties
Based on analysis of similar halogenated indazole compounds, the following physical properties can be estimated for 6-Chloro-3-iodo-1H-indazole:
The presence of both chlorine and iodine substituents contributes to the compound's relatively high density and boiling point compared to non-halogenated indazoles. The compound's estimated LogP value suggests moderate lipophilicity, which influences its solubility profile and potential for biological membrane penetration.
Structural Comparison with Related Compounds
Understanding 6-Chloro-3-iodo-1H-indazole within the context of similar compounds provides valuable insights into its unique characteristics and potential applications.
Comparative Analysis of Halogenated Indazoles
The following table compares 6-Chloro-3-iodo-1H-indazole with structurally related compounds:
These structural variations significantly impact physical properties, chemical reactivity, and potential biological activity. For instance, the addition of electron-withdrawing groups like nitro (NO₂) increases polarity and can enhance certain types of biological interactions, while electron-donating groups like methoxy (OCH₃) can alter electronic distribution across the molecule.
Chemical Reactivity
Halogen Reactivity
The presence of both chlorine and iodine atoms in 6-Chloro-3-iodo-1H-indazole confers distinct reactivity patterns. The iodine at the 3-position is generally more reactive toward nucleophilic substitution and metal-catalyzed coupling reactions compared to the chlorine at the 6-position, making this compound valuable for regioselective synthetic transformations.
Applications in Research and Development
Pharmaceutical Applications
Halogenated indazole derivatives, including compounds structurally similar to 6-Chloro-3-iodo-1H-indazole, have demonstrated significant potential in pharmaceutical research. The indazole scaffold appears in numerous bioactive compounds, with applications spanning multiple therapeutic areas.
Synthetic Building Block
The strategic positioning of reactive halogens makes 6-Chloro-3-iodo-1H-indazole particularly valuable as a synthetic intermediate. The differential reactivity between the chloro and iodo substituents enables sequential functionalization reactions, allowing for the construction of more complex molecular structures with precise control over substitution patterns.
Future Research Directions
Structure-Activity Relationship Studies
Further investigation into the structure-activity relationships of 6-Chloro-3-iodo-1H-indazole and its derivatives could yield valuable insights for pharmaceutical development. The strategic positioning of halogens on the indazole scaffold provides opportunities for exploring how structural modifications affect biological activity.
Synthetic Methodology Development
Development of improved synthetic routes to 6-Chloro-3-iodo-1H-indazole, particularly methods that offer enhanced regioselectivity, higher yields, or more environmentally friendly conditions, represents an important area for future research.
Medicinal Chemistry Applications
The investigation of 6-Chloro-3-iodo-1H-indazole as a starting point for the development of compounds with specific biological activities remains a promising research direction. The indazole scaffold's proven utility in medicinal chemistry, combined with the synthetic versatility conferred by the halogen substituents, positions this compound as a valuable platform for drug discovery efforts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume